(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine
Overview
Description
Synthesis Analysis
The synthesis of "(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine" has been explored through different synthetic routes, aiming for high yield and efficiency. A notable method involves the heterogenous Heck-reaction with methyl acrylate in aqueous solution, leading to the formation of the compound with a high yield of 90% at room temperature from 5-iodo-2,4-dimethoxypyrimidine (Bašnák, Takatori, & Walker, 1997). This method highlights the efficiency of the synthesis process under mild conditions.
Molecular Structure Analysis
The molecular structure of "(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine" has been analyzed through various spectroscopic and crystallographic methods. Studies have provided insights into its molecular conformations and the arrangement of atoms within the molecule. For instance, crystal structure analysis has offered detailed information on the compound's geometric parameters, showcasing its stable molecular conformation (Ji, 2006).
Scientific Research Applications
Synthesis and Applications in Organic Chemistry :
- Bašnák, Takatori, and Walker (1997) developed a high-yield synthesis method for (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine at room temperature via the Heck-reaction. This compound is a key intermediate in organic synthesis processes (Bašnák, Takatori, & Walker, 1997).
- Whale, Coe, and Walker (1992) investigated the Knoevenagel reaction of 5-formyl-2,4-dimethoxypyrimidine with active methylene compounds and its use in nucleoside formation, highlighting the compound's role in synthesizing nucleoside analogues (Whale, Coe, & Walker, 1992).
Antiviral and Cytotoxic Properties :
- Coe, Harnden, Jones, Noble, and Walker (1982) synthesized various 5-substituted 2,4-dimethoxypyrimidines, including (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, and tested them for antiviral properties, particularly against herpes simplex virus (Coe et al., 1982).
- Kumar, Knaus, Wiebe, Allen, and Tempest (1991) explored the synthesis of various pyrimidines, including (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine, for evaluation as cytotoxic agents. They found that the nuclear C-2 and C-4 substituents significantly influenced cytotoxic activity (Kumar et al., 1991).
Synthesis of Novel Compounds for Cancer and Antiviral Research :
- Kundu, Das, and Majumdar (1990) developed a simple synthesis method for 2,4-dimethoxypyrimidines and explored their potential as anticancer and antiviral agents (Kundu, Das, & Majumdar, 1990).
Biological and Medicinal Research :
- In various studies, the compound has been used as a building block in synthesizing novel derivatives for biological and medicinal research, such as exploring antibacterial activities, DNA synthesis tracking, and studying enzyme inhibition (Disli, Mercan, & Yavuz, 2013), (Cavanagh, Walker, Norazit, & Meedeniya, 2011).
Safety And Hazards
The safety data sheet for “(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine” suggests that in case of inhalation, move the victim into fresh air and give artificial respiration if necessary. In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water .
properties
IUPAC Name |
(E)-3-(2,4-dimethoxypyrimidin-5-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8-6(3-4-7(12)13)5-10-9(11-8)15-2/h3-5H,1-2H3,(H,12,13)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGYRIKINWQSPO-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C=CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC=C1/C=C/C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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